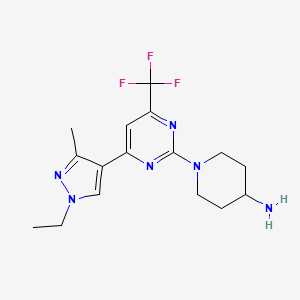

1-(4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine

Description

Molecular Formula: C15H19F3N6

Molecular Weight: 340.35 g/mol

CAS Number: 1010068-13-9 (primary, per )

This compound features a pyrimidine core substituted at position 4 with a 1-ethyl-3-methylpyrazole moiety and at position 6 with a trifluoromethyl (-CF3) group. A piperidin-4-amine group is attached at position 2 of the pyrimidine. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrazole and pyrimidine rings are common in medicinal chemistry for their ability to engage in hydrogen bonding and π-π interactions. Such structures are frequently explored as intermediates in pharmaceuticals or agrochemicals due to their modular synthesis and tunable properties.

Properties

IUPAC Name |

1-[4-(1-ethyl-3-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N6/c1-3-25-9-12(10(2)23-25)13-8-14(16(17,18)19)22-15(21-13)24-6-4-11(20)5-7-24/h8-9,11H,3-7,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSLXLZIEAGQSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)N3CCC(CC3)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following details:

| Property | Description |

|---|---|

| Molecular Formula | C22H22FN5O2 |

| Molecular Weight | 407.4 g/mol |

| IUPAC Name | N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |

| InChI Key | APIGPWDGYXTQDW-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor signaling pathways, affecting various cellular processes. The presence of the pyrazole and pyrimidine moieties contributes to its potential as a therapeutic agent.

Key Mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers .

- Targeting Specific Enzymes : The compound may interact with enzymes involved in critical metabolic pathways, leading to altered cellular responses .

- Modulation of Signaling Pathways : By binding to receptors or other proteins, it can influence pathways such as the Hippo signaling pathway, which is crucial for regulating cell growth and apoptosis .

Biological Activity

Recent research highlights several aspects of the biological activity of this compound:

Anticancer Activity

The compound has demonstrated significant anticancer properties in vitro and in vivo. For instance:

- In Vitro Studies : Compounds containing the 1H-pyrazole scaffold have shown effectiveness against multiple cancer types, including breast (MDA-MB-231) and liver (HepG2) cancer cells .

Pharmacokinetic Properties

The pharmacokinetic profile is essential for determining the therapeutic viability of this compound:

- Solubility and Stability : Modifications in the chemical structure have been shown to improve solubility while maintaining metabolic stability, which is crucial for effective drug development .

Case Studies

Several case studies provide insight into the practical applications of this compound:

- Study on Antitumor Activity : A study involving a series of pyrazole derivatives found that specific modifications led to enhanced antiproliferative effects on various cancer cell lines. The incorporation of trifluoromethyl groups was particularly noted for improving efficacy against resistant cancer strains .

- Mechanistic Studies : Research has indicated that compounds similar to this compound can disrupt critical protein interactions in cancer cells, leading to increased apoptosis rates .

Comparison with Similar Compounds

Key Findings from Structural Analysis

Trifluoromethyl vs. Difluoromethyl: The trifluoromethyl group (-CF3) is strongly electron-withdrawing, which stabilizes the pyrimidine ring and may enhance binding to hydrophobic pockets in biological targets.

Pyrazole Substitution Patterns :

- 1-Ethyl-3-methylpyrazole : Balances steric bulk and lipophilicity, favoring membrane permeability.

- 1,5-Dimethylpyrazole : Smaller substituents may reduce steric hindrance, improving synthetic accessibility but possibly lowering metabolic stability.

Piperidine Modifications :

- Piperidin-4-amine : The amine group contributes to basicity and hydrogen-bonding capacity.

- Piperidine-3-carboxylate ester : Introduces a polar, hydrolyzable group, which could enhance solubility or act as a prodrug.

Core Modifications : Replacing the pyrazole with cyclopropyl (CAS 1018143-53-7) simplifies the structure but may reduce interaction with aromatic binding sites.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

- Methodology :

- Step 1 : Start with a base pyrimidine scaffold (e.g., 6-(trifluoromethyl)pyrimidin-2-amine) and introduce substituents via nucleophilic substitution or cross-coupling reactions. For example, refluxing with ethanol and morpholine under acidic conditions can facilitate amine functionalization .

- Step 2 : Optimize temperature, solvent (e.g., ethanol for reflux ), and stoichiometry using design of experiments (DoE) principles. Statistical methods like factorial design reduce trial-and-error by identifying critical parameters (e.g., reaction time, catalyst loading) .

- Step 3 : Monitor purity via HPLC or LC-MS and confirm structural integrity with H/C NMR.

Q. How can spectroscopic techniques (NMR, FTIR, HRMS) be employed to resolve ambiguities in structural characterization?

- Methodology :

- Use H NMR to identify proton environments (e.g., trifluoromethyl groups exhibit distinct splitting patterns). For example, the piperidin-4-amine moiety shows resonances near δ 2.5–3.5 ppm .

- Confirm molecular weight via HRMS (e.g., ESI+ mode) with a tolerance <5 ppm. Cross-validate with crystallographic data (e.g., C17H18F6N6O in ) .

- FTIR can detect functional groups like NH stretches (~3298 cm) and C-F vibrations (1100–1200 cm) .

Q. What solvent systems and purification methods are most effective for isolating this compound?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility, while ethanol/water mixtures aid in precipitation .

- Purification : Use column chromatography with gradients (e.g., 0–100% ethyl acetate/hexane) or recrystallization from ethanol. For trifluoromethyl derivatives, reverse-phase HPLC may improve resolution .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological targets?

- Methodology :

- Perform density functional theory (DFT) calculations to map electron density (e.g., trifluoromethyl’s electron-withdrawing effects) and predict nucleophilic/electrophilic sites .

- Use induced-fit docking simulations (e.g., AutoDock Vina) to assess binding affinity to enzymes like bacterial/fungal targets, leveraging structural analogs (e.g., pyrano[2,3-d]pyrimidine derivatives in ) .

- Validate predictions with experimental IC assays and SAR studies .

Q. What strategies resolve contradictions in activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Step 1 : Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).

- Step 2 : Conduct metabolomic profiling (LC-MS/MS) to identify off-target interactions. For example, trifluoromethyl groups may induce cytotoxicity via reactive intermediates .

- Step 3 : Use comparative analysis with structural analogs (e.g., pyrazole-pyrimidine hybrids in ) to isolate substituent-specific effects .

Q. How can reaction fundamentals (kinetics, thermodynamics) inform scalable synthesis or derivative development?

- Methodology :

- Kinetic studies : Use in situ FTIR or calorimetry to monitor reaction progress and identify rate-limiting steps (e.g., amine coupling under reflux ).

- Thermodynamic analysis : Calculate Gibbs free energy (ΔG) for intermediates (e.g., enamine reduction in ) to optimize catalyst selection (e.g., Pd/C vs. Raney Ni) .

- Scale-up : Apply membrane separation technologies (e.g., nanofiltration) to purify intermediates, reducing solvent waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.